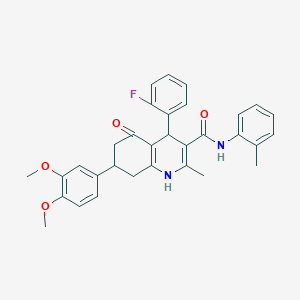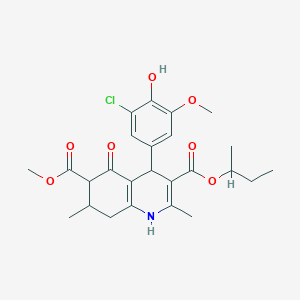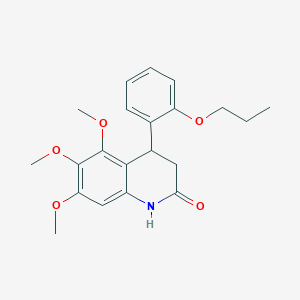
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as Tropapride, is a chemical compound that belongs to the class of substituted quinolones. It is a potent dopamine antagonist that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating schizophrenia, depression, anxiety, and Parkinson's disease. 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone works by blocking the dopamine receptors in the brain, which helps to regulate the levels of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Mecanismo De Acción
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone works by blocking the D2 dopamine receptors in the brain. This leads to a decrease in the levels of dopamine, which helps to regulate mood, motivation, and reward. 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone also has a high affinity for the D3 dopamine receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine, which is involved in learning and memory. 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to increase the levels of the neurotransmitter serotonin, which is involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its high selectivity for the dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of using 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more selective dopamine receptor antagonists that can be used to treat specific neurological and psychiatric disorders. Another area of interest is the development of new formulations of 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone that can improve its solubility and bioavailability. Additionally, further research is needed to better understand the biochemical and physiological effects of 5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone and its potential use in treating a wide range of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-10-27-16-9-7-6-8-13(16)14-11-18(23)22-15-12-17(24-2)20(25-3)21(26-4)19(14)15/h6-9,12,14H,5,10-11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQNMBSMSXBXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-chloro-5-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262593.png)
![4-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4262597.png)
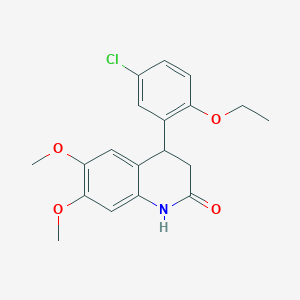

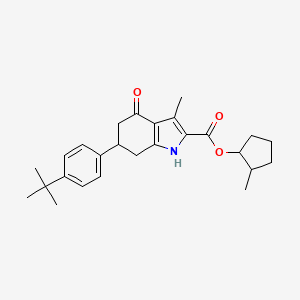

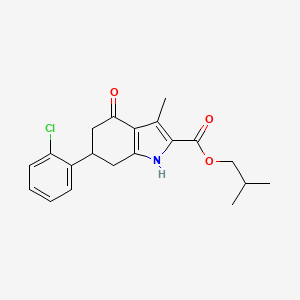

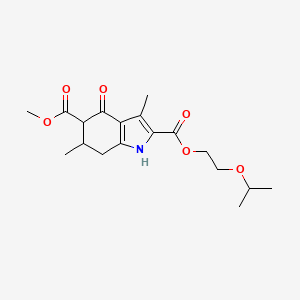

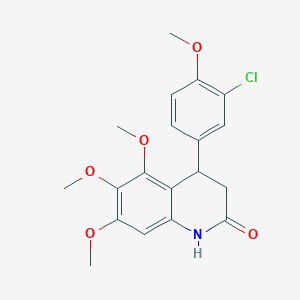
![9-[4-(diethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4262686.png)
